8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for diabetes .
Mode of Action
This compound acts as a GLP-1R agonist . It interacts with GLP-1R and stimulates the receptor, leading to an increase in GLP-1 secretion . This results in an increase in glucose responsiveness .
Biochemical Pathways
The activation of GLP-1R by this compound leads to a cascade of events that regulate glucose control. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . It also slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .
Pharmacokinetics
It is mentioned that further studies are underway to optimize the potency and selectivity of this compound .
Result of Action
The activation of GLP-1R by this compound has several molecular and cellular effects. It increases β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro . It also stimulates the differentiation of rodent and human islet precursor cells into β cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Another approach involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium ylide. This method allows for the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of oxides or sulfoxides.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a nematicidal and fungicidal agent.
Comparison with Similar Compounds
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the phenyl group, which may affect its biological activity.
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the chloro group, which may influence its reactivity and stability.
8-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which may alter its chemical properties and applications.
The presence of the chloro, phenyl, and trifluoromethyl groups in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.
Properties
IUPAC Name |
8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNSQRFCXRPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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